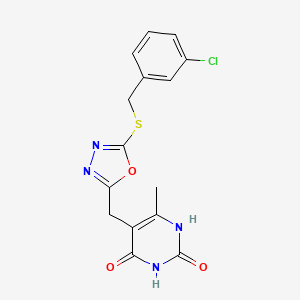

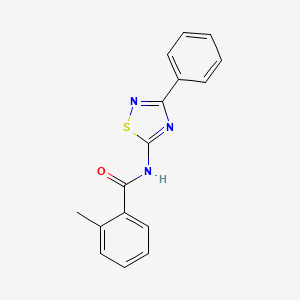

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide often involves starting from basic chemical precursors such as acetic acid derivatives, benzoyl chlorides, or thiosemicarbazides. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid and evaluated for anticancer activity, highlighting the importance of precise chemical modifications in achieving desired biological effects (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including their benzamide variants, is often confirmed through spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and potential intermolecular interactions which are crucial for understanding their biological activity. Studies like those by Dani et al. (2013) on thiadiazol-amine derivatives emphasize the role of hydrogen bonding and π-π interactions in stabilizing these compounds' molecular structures (Dani et al., 2013).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of N-substituted benzamide derivatives, including structures related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have been synthesized and evaluated for their anticancer properties. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Notably, certain derivatives exhibited higher anticancer activities than reference drugs like etoposide, indicating their potential as novel anticancer agents (Ravinaik et al., 2021).

Photophysical Properties

The synthesis and fluorescence characteristics of N-substituted benzamide complexes containing thiadiazole rings have been explored for their photophysical properties. These compounds, including derivatives of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), suggesting their applicability in material sciences and sensor technologies (Zhang et al., 2017).

Antimicrobial Agents

Thiadiazole derivatives, including those structurally related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have been synthesized and shown to possess potent antimicrobial activity. These compounds have demonstrated efficacy against various bacterial and fungal strains, outperforming some reference drugs in inhibitory tests. This highlights their potential as leads for the development of new antimicrobial agents (Bikobo et al., 2017).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been studied for their gelation behavior, revealing insights into the role of methyl functionality and non-covalent interactions in gelation. Certain derivatives displayed gelation towards ethanol/water and methanol/water mixtures, suggesting their application in the design of novel supramolecular gelators for technological and biomedical uses (Yadav & Ballabh, 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties, suggesting that these compounds may interact with multiple targets within the cell .

Mode of Action

Similar compounds have been shown to exhibit anti-proliferative effectiveness against cancer cell lines .

Biochemical Pathways

Similar compounds have been shown to affect the activity of carbonic anhydrase ix , an enzyme involved in maintaining pH homeostasis in cancer cells .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity against cancer cells .

Zukünftige Richtungen

The future directions for research on 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, more research could be conducted to better understand their mechanism of action and to develop safer and more effective therapeutic strategies .

Eigenschaften

IUPAC Name |

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15(20)18-16-17-14(19-21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBWCLOTVHKIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Methylbenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2482643.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2482644.png)

![4-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B2482645.png)

![2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)

![2-imino-N-(2-methoxyethyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2482652.png)

![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)